Carboxylesterase 2 (CE2) vs. Carboxylesterase 1 (CE1) Isoform Selectivity – Approximately 1,020-Fold Preference for CE2
In human liver microsome assays curated by ChEMBL and deposited in BindingDB, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide demonstrates a pronounced selectivity for carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1). Against CE2, the compound exhibits an IC₅₀ of 20 nM and a Ki of 42 nM [1]. Against CE1, under comparable assay conditions (human liver microsomes, 10-minute preincubation), the IC₅₀ is 20,400 nM (2.04 × 10⁴ nM) [1]. This yields a CE1/CE2 selectivity ratio of approximately 1,020-fold, placing the compound among highly selective CE2-preferring inhibitors. For comparison, the classical CE2 inhibitor loperamide typically exhibits CE2 IC₅₀ values in the low micromolar range (0.5–1.5 μM) with substantially lower selectivity windows [2].
| Evidence Dimension | CE2 vs. CE1 inhibitory potency and selectivity ratio in human liver microsomes |
|---|---|
| Target Compound Data | CE2 IC₅₀ = 20 nM; CE2 Ki = 42 nM; CE1 IC₅₀ = 20,400 nM; Selectivity ratio (CE1 IC₅₀ / CE2 IC₅₀) ≈ 1,020 |
| Comparator Or Baseline | Loperamide (reference CE2 inhibitor): CE2 IC₅₀ ≈ 500–1,500 nM; selectivity ratio typically <100-fold [2] |
| Quantified Difference | Target compound is 25–75× more potent against CE2 than loperamide and exhibits >10× greater isoform selectivity ratio |
| Conditions | Human liver microsomes; CE2 assay using fluorescein diacetate substrate; CE1 assay using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate; 10 min preincubation; measurement by LC-UV [1] [2] |
Why This Matters
High CE2 selectivity is critical for applications where CE1 inhibition must be avoided to prevent off-target drug–drug interactions, as CE1 is the predominant hepatic carboxylesterase responsible for hydrolyzing numerous clinically used ester- and amide-containing drugs.
- [1] BindingDB. BDBM50154561. IC50 (CE2) = 20 nM, Ki (CE2) = 42 nM, IC50 (CE1) = 20,400 nM. ChEMBL Assay CHEMBL_1561177. Data curated from Zou, L.W. et al. (2016) Eur J Med Chem 112:280-8. View Source
- [2] Zou, L.W., Li, Y.G., Wang, P., Zhou, K., Hou, J., Jin, Q., Hao, D.C., Ge, G.B., & Yang, L. (2016). Design, synthesis, and structure-activity relationship study of glycyrrhetinic acid derivatives as potent and selective inhibitors against human carboxylesterase 2. European Journal of Medicinal Chemistry, 112, 280-288. PMID: 26900660. View Source
